Cas no 122794-99-4 (Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate)

Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate
- 3-Quinolinecarboxylicacid, 6-bromo-4-hydroxy-, ethyl ester (Related Reference)
- 6-Bromo-4-hydroxyquinoline-3-carboxylic acid ethyl ester
- 3-Quinolinecarboxylicacid, 6-bromo-4-hydroxy-, ethyl ester
- 6-Bromo-4-hydroxy-3-quinolinecarboxylic acid ethyl ester
- Ethyl 4-hydroxy-6-bromoquinoline-3-carboxylate
- Ethyl 6-bromo-4-hydroxy-3-quinolinecarboxylate
- BUTTPARK 21\09-49
- 4-Hydroxy-6-broMoquinoline-3-carboxylic acid ethyl ester
- 6-Bromo-3-(ethoxycarbonyl)-4-hydroxyquinoline, 6-Bromo-3-(ethoxycarbonyl)-4-hydroxy-1-azanaphthalene
- ethyl 6-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate
- ethyl 6-bromo-4-oxo-1H-quinoline-3-carboxylate
- 6-bromo-4-hydroxy-quinoline-3-carboxylic acid ethyl ester
- 3-QUINOLINECARBOXYLIC ACID, 6-BROMO-4-HYDROXY-, ETHYL ESTER
- 3-Quinolinecarboxylic acid, 6-bromo-1,4-dihydro-4-oxo-, ethyl ester
- 6-bromo-3-et
- 6-Bromo-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester
- AB7148
- IVZIOBTVAJBBAS-UHFFFAOYSA-N
- SB32039
- 6-Bromo-4-hydroxyquinoline-3-carboxylic acid ethyl ester, AldrichCPR
- BDBM50185293
- 5J-053
- Oprea1_440191
- EN300-6504822
- AKOS002262783
- SR-01000425943
- 79607-23-1
- FT-0642988
- J-521176
- PB14138
- SY110029
- DTXSID70351071
- BB 0241158
- CS-M0117
- A864835
- SCHEMBL529424
- PD182859
- AM85513
- SR-01000425943-1
- CBMicro_035845
- BIM-0035878.P001
- 6-Bromo-4-hydroxy-quinoline-3-carboxylic acid ethyl ester
- 122794-99-4
- Z57262142
- CS-M1121
- CHEMBL205257
- 3-CYANO-2-OXO-3-PHENYL-PROPIONICACIDMETHYLESTER
- Oprea1_178211
- AKOS001700940
- 6-Bromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester
- MFCD01911606
- ETHYL6-BROMO-4-HYDROXYQUINOLINE-3-CARBOXYLATE
- Oprea1_383488
- ethyl 6-bromo-1,4-dihydro-4-oxoquinoline-3-carboxylate
- MFCD00173362
- 6-bromo-3-ethoxycarbonyl-4-quinolone
- BP-20282
- J-650022
- ethyl 6-bromo-4-oxo-1,4-dihydro-3-quinolinecarboxylate
- ethyl6-broMo-4-oxo-1,4-dihydroquinoline-3-carboxylate
- BCP08175
- A890961
- FT-0708559
- STK151300
- STK037845
- DB-041687
- DA-02707
- XH1193
- 6-Bromo-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid ethyl ester
-
- MDL: MFCD28100441
- インチ: 1S/C12H10BrNO3/c1-2-17-12(16)9-6-14-10-4-3-7(13)5-8(10)11(9)15/h3-6H,2H2,1H3,(H,14,15)
- InChIKey: IVZIOBTVAJBBAS-UHFFFAOYSA-N
- SMILES: BrC1C([H])=C([H])C2=C(C=1[H])C(C(C(=O)OC([H])([H])C([H])([H])[H])=C([H])N2[H])=O
計算された属性
- 精确分子量: 294.98400
- 同位素质量: 294.984
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 17
- 回転可能化学結合数: 3
- 複雑さ: 367
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.4
- XLogP3: 2.7
じっけんとくせい
- 密度みつど: 1.593
- ゆうかいてん: 286-287 ºC
- Boiling Point: 394.4°Cat760mmHg
- フラッシュポイント: 192.3°C
- Refractive Index: 1.596
- PSA: 59.42000
- LogP: 2.87960
- じょうきあつ: 0.0±0.9 mmHg at 25°C
Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate Security Information
-
Symbol:
- Signal Word:Warning
- 危害声明: H319
- Warning Statement: P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36
- セキュリティの説明: 26
-
危険物標識:
- HazardClass:IRRITANT
- 储存条件:Inert atmosphere,Room Temperature
Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate 税関データ
- 税関コード:2933499090
- 税関データ:
中国税関番号:
2933499090概要:
2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6504822-0.1g |
ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate |
122794-99-4 | 95% | 0.1g |
$19.0 | 2023-07-10 | |
eNovation Chemicals LLC | D565637-25g |
6-Bromo-4-Hydroxyquinoline-3-Carboxylic Acid Ethyl Ester |
122794-99-4 | 97% | 25g |
$180 | 2024-05-23 | |
eNovation Chemicals LLC | Y1040501-25g |
3-Quinolinecarboxylic acid, 6-bromo-4-hydroxy-, ethyl ester |
122794-99-4 | 95+% | 25g |
$130 | 2024-06-08 | |
abcr | AB339104-5 g |
Ethyl 6-bromo-4-hydroxy-3-quinolinecarboxylate, 95%; . |
122794-99-4 | 95% | 5g |
€107.20 | 2023-04-26 | |
Chemenu | CM145072-10g |
Ethyl 6-bromo-4-hydroxy-3-quinolinecarboxylate |
122794-99-4 | 95% | 10g |
$81 | 2022-06-13 | |
eNovation Chemicals LLC | Y1124868-1g |
6-Bromo-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester |
122794-99-4 | 95% | 1g |
$1545 | 2024-07-28 | |
TRC | E900730-100mg |
Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate |
122794-99-4 | 100mg |
$64.00 | 2023-05-18 | ||
TRC | E900730-1g |
Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate |
122794-99-4 | 1g |
$98.00 | 2023-05-18 | ||
abcr | AB339104-10 g |
Ethyl 6-bromo-4-hydroxy-3-quinolinecarboxylate, 95%; . |
122794-99-4 | 95% | 10g |
€146.00 | 2023-04-26 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E897259-10g |
Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate |
122794-99-4 | ≥95% | 10g |
433.35 | 2021-05-17 |
Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate 関連文献
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Jiankang Zhang,Xiaodong Ma,Xiaoqing Lv,Ming Li,Yanmei Zhao,Guoqiang Liu,Shuyu Zhan RSC Adv. 2017 7 2342
Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylateに関する追加情報
Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate: A Comprehensive Overview
Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate, with the CAS number 122794-99-4, is a significant compound in the field of organic chemistry and pharmacology. This compound belongs to the quinoline derivative family, which has been extensively studied for its diverse applications in drug discovery and material science. The structure of Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate comprises a quinoline ring system with substituents at positions 3, 4, and 6. The presence of a bromine atom at position 6, a hydroxyl group at position 4, and an ethoxycarbonyl group at position 3 makes this compound unique and versatile in its chemical reactivity and biological activity.
Recent studies have highlighted the potential of Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate in various therapeutic areas. For instance, researchers have explored its anti-inflammatory properties, which could be attributed to its ability to inhibit key enzymes involved in inflammatory pathways. Additionally, this compound has shown promise as a potential anticancer agent due to its ability to induce apoptosis in cancer cells while sparing normal cells. These findings underscore the importance of further research into the mechanisms underlying its biological activities.
The synthesis of Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate involves a multi-step process that typically begins with the preparation of the quinoline skeleton. This is followed by functionalization at specific positions to introduce the desired substituents. The introduction of the bromine atom at position 6 is often achieved through electrophilic substitution reactions, while the hydroxyl group at position 4 can be introduced via oxidation or hydrolysis reactions. The ethoxycarbonyl group at position 3 is typically introduced through esterification reactions, ensuring the stability and solubility of the final product.
One of the most intriguing aspects of Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate is its ability to act as a scaffold for further chemical modifications. By altering the substituents on the quinoline ring, researchers can fine-tune the compound's physicochemical properties and enhance its bioavailability. For example, recent studies have demonstrated that substituting the ethoxycarbonyl group with other ester groups can significantly improve the compound's solubility in aqueous media, making it more amenable for pharmaceutical applications.
In terms of pharmacokinetics, Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate exhibits favorable absorption profiles in preclinical models. Its ability to cross cellular membranes efficiently suggests that it could be an effective candidate for targeting intracellular pathogens or cancer cells. Furthermore, preliminary toxicity studies indicate that this compound has a relatively low toxicity profile, which is a critical factor for its potential use as a therapeutic agent.
Another area where Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate has shown promise is in the field of antimicrobial research. Studies have demonstrated that this compound possesses potent activity against a wide range of bacterial and fungal pathogens. Its mechanism of action appears to involve interference with key metabolic pathways essential for microbial survival, making it a potential candidate for developing new antibiotics.
Despite its numerous advantages, there are challenges associated with the development of Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate as a therapeutic agent. One major hurdle is optimizing its stability under physiological conditions to ensure prolonged efficacy in vivo. Additionally, further studies are needed to fully understand its long-term safety profile and potential for drug resistance.
In conclusion, Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate represents a valuable addition to the arsenal of compounds being explored for their therapeutic potential. With ongoing research into its synthesis, pharmacokinetics, and biological activities, this compound holds great promise for addressing unmet medical needs in various disease areas.
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